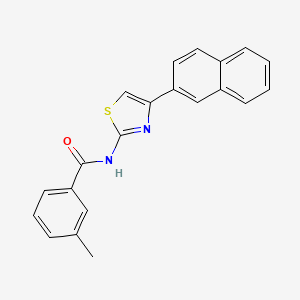

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-5-4-8-18(11-14)20(24)23-21-22-19(13-25-21)17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBVBFKIQGXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts such as palladium on carbon .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Chemistry

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide serves as a crucial building block for synthesizing more complex organic molecules. Its thiazole structure allows for various chemical modifications, enhancing the development of new compounds with tailored properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae .

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and antitumor properties. The compound's mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways and tumor growth . For instance, studies have shown that thiazole derivatives can modulate receptor activity, impacting cellular signaling processes related to cancer progression.

Industry

This compound is also utilized in the development of dyes and as a chemical reaction accelerator in industrial applications. Its unique structural features make it suitable for creating colorants with specific properties.

Case Studies

-

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria at low concentrations . -

Anti-inflammatory Mechanism Investigation

Another research focused on the anti-inflammatory potential of thiazole derivatives. The study found that these compounds could inhibit cyclooxygenase enzymes (COX), leading to reduced inflammatory responses in vitro . -

Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to evaluate their biological activities. Some derivatives exhibited enhanced potency against specific cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This compound may inhibit specific pathways involved in inflammation and tumor growth by blocking key enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of a thiazole ring, naphthalene moiety, and benzamide group.

Biological Activity

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its thiazole ring, naphthalene moiety, and benzamide group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide

- Molecular Formula : C21H16N2OS

- Molecular Weight : 344.43 g/mol

The compound's structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in critical cellular pathways. The thiazole ring is particularly important for its interaction with biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and tumor growth.

- Receptor Modulation : It can modulate receptor activity, impacting cellular signaling processes.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various cancer cell lines. A notable finding is that compounds similar to this compound demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast and lung cancer cells .

Antimicrobial and Antifungal Properties

Thiazole derivatives are well-known for their antimicrobial activities. The compound has been investigated for its potential as an antimicrobial agent against various pathogens. Preliminary studies suggest that it may exhibit activity comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds containing thiazole moieties have been shown to reduce inflammation in various models, suggesting that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Sulfathiazole | Thiazole ring | Antimicrobial | <10 |

| Ritonavir | Thiazole moiety | Antiviral | <5 |

| Abafungin | Thiazole structure | Antifungal | <20 |

| This compound | Thiazole + Naphthalene + Benzamide | Antitumor, Antimicrobial, Anti-inflammatory | TBD |

Case Studies and Research Findings

- Antitumor Efficacy : A study focusing on thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, with some achieving IC50 values under 1 µM .

- Antimicrobial Testing : In another investigation, a series of thiazole-containing compounds were screened for their antimicrobial properties against common pathogens. Results indicated that certain derivatives showed potent activity against both bacterial and fungal strains .

- Inflammatory Response Modulation : Research has indicated that thiazole derivatives can modulate inflammatory responses in vitro, suggesting potential therapeutic applications for conditions characterized by excessive inflammation .

Q & A

Q. What are the standard synthetic routes for 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminothiazole derivatives with substituted benzoyl chlorides. For example, the thiazole ring is formed via cyclization of thiourea intermediates with α-haloketones. The naphthalene moiety is introduced through Suzuki-Miyaura coupling or direct substitution reactions. Purification is achieved via column chromatography, with yields optimized by controlling reaction temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, with aromatic protons in the naphthalene group appearing as multiplet signals (δ 7.2–8.5 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm) and thiazole C-S (~680 cm) are critical.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 385.12) .

Q. What biological targets are associated with this compound, and what is its proposed mechanism of action?

The compound interacts with enzymes or receptors via:

- Hydrophobic interactions from the naphthalene moiety.

- Hydrogen bonding via the benzamide carbonyl group. Preliminary studies on analogous thiazole derivatives suggest inhibition of kinases (e.g., EGFR) or modulation of apoptotic pathways in cancer cells .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized for this compound?

Strategies include:

- Structural modifications : Introducing sulfonyl or morpholino groups (e.g., as in ) to enhance polarity.

- Formulation : Use of nanoemulsions or cyclodextrin complexes.

- Prodrug design : Esterification of the benzamide group to improve membrane permeability .

Q. How to resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation involves:

- Orthogonal assays : Validate results using both fluorescence-based and radiometric assays.

- Control experiments : Test for nonspecific binding via competitive inhibition studies.

- Structural analogs : Compare activity trends to isolate critical functional groups .

Q. What role does the naphthalene moiety play in target binding affinity?

The naphthalene group enhances hydrophobic interactions with protein pockets (e.g., ATP-binding sites in kinases). Computational docking studies on similar compounds show π-π stacking with aromatic residues (e.g., Phe in EGFR), validated by mutagenesis assays .

Q. How to evaluate enantiomer-specific activity given potential stereoisomerism?

- Chiral synthesis : Use enantiopure starting materials or asymmetric catalysis.

- Analytical separation : Employ chiral HPLC or capillary electrophoresis.

- Biological testing : Compare IC values of isolated enantiomers in enzyme inhibition assays .

Q. What crystallographic strategies are recommended for elucidating its 3D structure?

- Data collection : Use high-resolution synchrotron X-ray sources (≤1.0 Å).

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinning and disorder.

- Validation : Check geometry via PLATON and R-factor convergence (<5%) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Systematic substitutions : Vary substituents on the benzamide (e.g., methyl, fluoro) and thiazole (e.g., phenyl, methoxy) groups.

- Assay panels : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and enzymatic targets (e.g., topoisomerase II).

- QSAR modeling : Use Hammett constants or molecular descriptors to predict activity trends .

Q. Can this compound exhibit synergistic effects with existing therapeutics?

- Combination studies : Screen with cisplatin or paclitaxel in vitro (e.g., Chou-Talalay method).

- Mechanistic overlap : Assess whether it targets complementary pathways (e.g., DNA repair inhibition + apoptosis induction).

- Dose optimization : Use factorial design experiments to minimize toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.